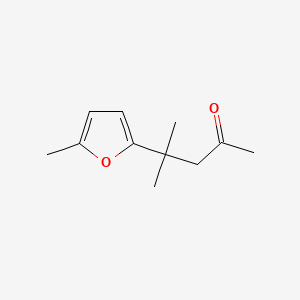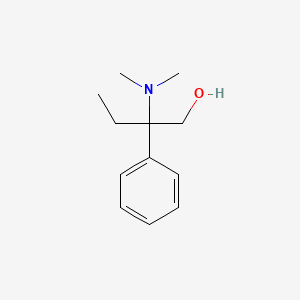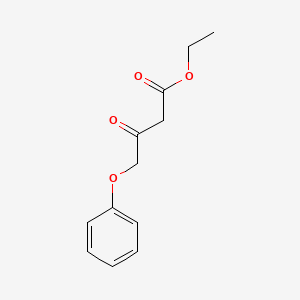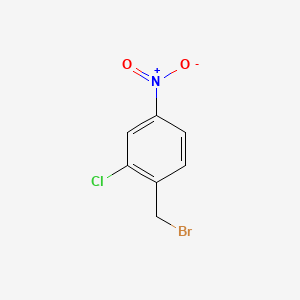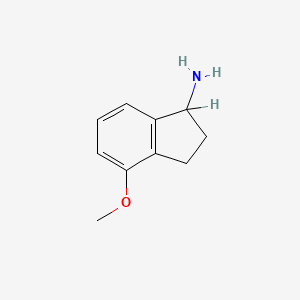
4-(Hexyloxy)phenyl 4-pentylbenzoate
説明
“4-(Hexyloxy)phenyl 4-pentylbenzoate” is a synthetic organic compound . It is also known as HPB or HPPB. It has a chemical structure of 4-pentylphenyl ester of 4-pentylbenzoate .
Synthesis Analysis
The synthesis of “4-(Hexyloxy)phenyl 4-pentylbenzoate” could involve a multistep process. The synthesis of polysubstituted benzenes, like this compound, often requires careful planning of the sequence of reactions . The order in which reactions are carried out can be critical to the success of the overall scheme .
Molecular Structure Analysis
The molecular formula of “4-(Hexyloxy)phenyl 4-pentylbenzoate” is C24H32O3 . Its average mass is 368.509 Da and its monoisotopic mass is 368.235138 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(Hexyloxy)phenyl 4-pentylbenzoate” could be complex and require a working knowledge of many organic reactions . The introduction of a new substituent is strongly affected by the directing effects of other substituents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Hexyloxy)phenyl 4-pentylbenzoate” include a density of 1.0±0.1 g/cm³, boiling point of 491.7±38.0 °C at 760 mmHg, and a flash point of 212.4±21.4 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 13 freely rotating bonds .
科学的研究の応用
Mesomorphic and DFT Diversity
- Mesomorphic and DFT Diversity of Schiff Base Derivatives : A study on azomethine/ester derivatives, including 4-(hexyloxy)phenylazomethine phenyl benzoate, examined their mesophase behavior and molecular structures. These compounds showed monomorphic properties with high-temperature range and thermal stability. Computational studies indicated non-co-planar structures and the impact of methoxy groups on dipole moments and molecular polarisability (Hagar et al., 2020).
Photovoltaic Applications
- New Simple Panchromatic Dyes for Dye-Sensitized Solar Cells : Research on photosensitizers, including compounds like 4-(hexyloxy)-N-(4-(hexyloxy)phenyl)-N-phenylaniline, showed their application in dye-sensitized solar cells (DSSCs). These compounds are effective in tuning HOMO and LUMO energy levels, extending absorption spectra, and enhancing photovoltaic performances (Hua et al., 2014).
Material Science Applications
- Synthesis and Optical Properties of Poly(p-benzamide)s : Research focused on synthesizing poly(p-benzamide)s bearing oligothiophene, including phenyl 4-((5''-hexyl-2,2'-bithienyl)methyl)aminobenzoate, demonstrated applications in material science. These compounds exhibit controlled polymerization, and their optical properties are influenced by the structure of the repeating unit (Takagi et al., 2013).
Mesophase Behavior
- Effect of Exchange of Terminal Substituents on the Mesophase Behavior : This study investigated the mesophase behavior of compounds including 4-(4'-hexyloxy)phenylazo-2-(and 3)methyl phenyl-4"-substituted benzoates. It explored the impact of terminal substituents on the mesomorphic properties in pure and mixed states (Naoum et al., 2011).
Electrochromic Characterizations
- Optical and Electrochromic Characterizations of Conducting Polymer Films : Research on dithienylpyrrole-based conducting polymers, including hexyloxy-phenyl groups, highlighted their use as electrochromic materials. These studies provide insights into the effects of substitution units on electrochromic properties (Chang et al., 2014).
特性
IUPAC Name |
(4-hexoxyphenyl) 4-pentylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O3/c1-3-5-7-9-19-26-22-15-17-23(18-16-22)27-24(25)21-13-11-20(12-14-21)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSDDNTYRMLJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068587 | |
| Record name | Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hexyloxy)phenyl 4-pentylbenzoate | |
CAS RN |
50802-52-3 | |
| Record name | Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50802-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050802523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular structure of 4'-(Hexyloxy)phenyl 4-pentylbenzoate and how was it determined?
A1: The crystal and molecular structure of 4'-(Hexyloxy)phenyl 4-pentylbenzoate was determined using X-ray diffraction analysis [, ]. While the abstracts provided do not detail the specific structure, this technique allows researchers to determine the arrangement of atoms within the molecule and understand its three-dimensional conformation.
Q2: Why is understanding the crystal structure of 4'-(Hexyloxy)phenyl 4-pentylbenzoate relevant?
A2: 4'-(Hexyloxy)phenyl 4-pentylbenzoate belongs to a class of compounds known as liquid crystals, which have various applications in display technologies. Knowledge of the crystal structure provides valuable insights into the molecular arrangement and packing within the crystal lattice [, ]. This information is crucial for understanding the compound's physical properties, such as its melting point, viscosity, and optical behavior, which are essential for its applications in liquid crystal displays.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






